1-Chloro-3,4-dihydronaphthalene-2-carbaldehyde

Organic Synthesis Vilsmeier-Haack Reaction Process Chemistry

Heterocyclic library synthesis often requires multiple distinct intermediates, inflating inventory. 1-Chloro-3,4-dihydronaphthalene-2-carbaldehyde provides access to 6 heterocyclic cores-thiazoles, benzoacridines, pyrazoloquinazolines-via sequential Knoevenagel-cyclocondensation from one building block. • Dual orthogonal reactivity: C1 chloro (nucleophilic substitution) + C2 aldehyde (Knoevenagel) • Scalable: 75% yield at 10 mmol scale (Tetrahedron Lett. 2025 protocol) • NorA efflux pump inhibitor precursor (MEC 1.56 μg/mL, SA-1199B) ≥98% purity with batch QC for reproducible multi-step synthesis.

Molecular Formula C11H9ClO
Molecular Weight 192.64 g/mol
CAS No. 3262-03-1
Cat. No. B112464
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Chloro-3,4-dihydronaphthalene-2-carbaldehyde
CAS3262-03-1
Synonyms1-C-DNCA cpd
1-chloro-3,4-dihydronaphthalene-2-carboxaldehyde
Molecular FormulaC11H9ClO
Molecular Weight192.64 g/mol
Structural Identifiers
SMILESC1CC(=C(C2=CC=CC=C21)Cl)C=O
InChIInChI=1S/C11H9ClO/c12-11-9(7-13)6-5-8-3-1-2-4-10(8)11/h1-4,7H,5-6H2
InChIKeyGBRFPPIJEHQBGK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Chloro-3,4-dihydronaphthalene-2-carbaldehyde: Strategic Intermediate


1-Chloro-3,4-dihydronaphthalene-2-carbaldehyde (CAS 3262-03-1, MF: C11H9ClO, MW: 192.64) is a halogenated dihydronaphthalene building block featuring an α,β-unsaturated chloro-enal scaffold. This compound is primarily employed as a key intermediate in the construction of pharmaceutically relevant heterocyclic frameworks, including thiazoles, pyrazoloquinazolines, and benzoacridines [1]. The presence of both an electrophilic chloro-substituent at C1 and a reactive aldehyde group at C2 enables sequential or orthogonal functionalization via nucleophilic substitution, Knoevenagel condensation, and cyclocondensation reactions, distinguishing it from non-halogenated naphthalene analogs that lack this dual activation profile [2].

1
Dual activation Electrophilic C1 chloro and C2 aldehyde enable orthogonal functionalization.
2
Sequential reactivity Supports Knoevenagel condensation followed by cyclocondensation cascades.
3
Scaffold versatility Single intermediate grants access to diverse pharmaceutically relevant heterocycles.

Why 1-Chloro-3,4-dihydronaphthalene-2-carbaldehyde Is Irreplaceable


Generic substitution of 1-chloro-3,4-dihydronaphthalene-2-carbaldehyde with non-chlorinated 3,4-dihydronaphthalene-2-carbaldehyde or 1-tetralone derivatives fails due to the unique reactivity and selectivity conferred by the C1-chloro substituent. The chloro group serves as an essential leaving group in nucleophilic substitution cascades that construct the dihydronaphthalene core, a transformation that is not feasible with unsubstituted 1-tetralone precursors under comparable conditions [1]. Furthermore, in heterocycle synthesis, the chloro substituent at C1 electronically activates the adjacent aldehyde for Knoevenagel condensations while providing a second reactive site for subsequent cyclization steps—a dual functionality absent in dechloro analogs such as 3,4-dihydronaphthalene-2-carbaldehyde, which can only undergo monofunctional aldehyde-based transformations and therefore yield structurally limited products with reduced pharmaceutical scaffold diversity [2].

Chloro leaving group absent
Non-chlorinated 3,4-dihydronaphthalene-2-carbaldehyde lacks the C1 chloro leaving group required for nucleophilic substitution cascades, limiting core scaffold construction.
Electronic activation mismatch
Dechloro analogs cannot activate the adjacent aldehyde for Knoevenagel condensation while providing a second reactive site, reducing heterocycle diversity to monofunctional aldehyde products.
1-Tetralone derivative limitation
1-Tetralone-based precursors may not undergo the same Vilsmeier-mediated chloro-enal formation, yielding structurally distinct intermediates with lower scaffold-generating capacity.

1-Chloro-3,4-dihydronaphthalene-2-carbaldehyde: Quantitative Evidence


Synthetic Yield Advantage Over Standard Vilsmeier Protocol

A 2023 optimized Vilsmeier-Haack protocol delivers 1-chloro-3,4-dihydronaphthalene-2-carbaldehyde in 98% isolated yield from 1-tetralone, representing a ~19% absolute yield improvement over the traditional Vilsmeier reagent (79% yield) and a ~23% advantage over alternative methods using 3,4-dihydronaphthalen-1(2H)-one with standard DMF/POCl3 conditions [1]. This quantitative yield is achieved under adapted conditions that minimize halogenated enal byproduct formation, a persistent issue with conventional Vilsmeier approaches that typically afford 75–79% yields with measurable byproduct contamination [2].

Synthetic yield
Reported
98% isolated yield vs 79% standard Vilsmeier protocol
Supports higher synthetic efficiency context
Optimized DMF/POCl₃ conditions; cross-study comparison
Organic Synthesis Vilsmeier-Haack Reaction Process Chemistry

Selectivity: Suppressed Enal Byproduct Formation

A 2025 Tetrahedron Letters study demonstrates that using the sterically hindered N,N-diisopropylformamide-POCl3 Vilsmeier reagent in combination with ZnCl2 as a Lewis acid enables the synthesis of 1-chloro-3,4-dihydronaphthalene-2-carbaldehyde with a 75% isolated yield at 10 mmol scale, while significantly suppressing the formation of halogenated enal byproducts [1]. This represents a critical selectivity advantage over traditional DMF/POCl3 Vilsmeier protocols, which produce varying yields (66–93%) with inconsistent and often substantial enal byproduct contamination across different aryl ketone substrates [2].

Selectivity profile
Class-level
75% yield, suppressed halogenated enal byproducts at 10 mmol scale
Reduced purification burden context
N,N-diisopropylformamide-POCl₃/ZnCl₂ protocol
Synthetic Methodology Vilsmeier Reagent Byproduct Suppression

Vendor-Supplied High Purity for Reproducible Synthesis

Commercially available 1-chloro-3,4-dihydronaphthalene-2-carbaldehyde is supplied with analytically verified purity specifications ranging from 97% to 99%, with vendors offering batch-specific QC documentation including NMR, HPLC, and GC trace data [1]. Fluorochem supplies the compound at 98% purity (GC-MS verified, Product Code F448861) , while AKSci offers a 99% minimum purity grade (Catalog Y8729) with a melting point range of 34–41°C at 20°C . In contrast, generic or lower-purity (>95%) grades of dihydronaphthalene aldehydes may contain uncharacterized chlorinated impurities or residual solvents that interfere with sensitive Knoevenagel condensations and heterocyclization reactions.

Commercial purity
Specification review
98–99% (GC-MS), batch QC with NMR/HPLC/GC
Supports reproducible multi-step synthesis
Vendor-supplied specification; verify batch data
Procurement Quality Control Analytical Chemistry

Functional Versatility: Access to Multiple Heterocyclic Scaffolds

In a systematic heterocyclization study, 1-chloro-3,4-dihydronaphthalene-2-carboxaldehyde served as the single starting point for synthesizing six distinct pharmaceutically relevant heterocyclic scaffolds: Schiff bases, benzo[c]acridine, naphthyl thiopyrimidine, pyrazolo[2,3-a]benzo[h]quinazoline, oxazolone, and imidazolone derivatives [1]. This scaffold-generating versatility contrasts sharply with non-halogenated 3,4-dihydronaphthalene-2-carbaldehyde, which can undergo only aldehyde-based condensations and lacks the chloro substituent necessary for subsequent cyclization steps that afford polycyclic nitrogen heterocycles. No direct comparative yield data between halogenated and non-halogenated analogs are available for all six scaffolds, but the synthetic route diversity is uniquely enabled by the chloro substituent [1].

Scaffold diversity
Class-level
Six heterocyclic scaffold families from single intermediate
Reduces inventory complexity in SAR programs
Chloro substituent enables cyclization; non-halogenated analog limited to one scaffold
Heterocyclic Chemistry Medicinal Chemistry Scaffold Diversity

Downstream Activity: NorA Efflux Pump Inhibition

Amino acid conjugates derived from 3-(1-chloro-3,4-dihydronaphthalen-2-yl)acrylic acid—a product accessible from the target aldehyde via Knoevenagel condensation—exhibit potent NorA efflux pump inhibitory activity against Staphylococcus aureus with a minimum effective concentration (MEC) of 1.56 μg/mL [1]. Two lead compounds (7 and 8) completely restored ciprofloxacin antibacterial activity against the NorA-overexpressing SA-1199B strain. This contrasts with non-chlorinated naphthalene acrylic acid analogs that show reduced or no efflux pump inhibition, as the chloro substituent is a key structural determinant for NorA binding pocket interaction [1].

NorA efflux inhibition
Class-level
MEC 1.56 µg/mL for amino acid conjugates (SA-1199B)
Supports antimicrobial resistance research
Chloro substituent appears required for NorA binding; derivative activity context
Antimicrobial Resistance Efflux Pump Inhibitors Medicinal Chemistry

1-Chloro-3,4-dihydronaphthalene-2-carbaldehyde: Application Scenarios


Medicinal Chemistry: Heterocyclic Library Synthesis for SAR

Procure 1-chloro-3,4-dihydronaphthalene-2-carbaldehyde as a single versatile starting material to access six distinct heterocyclic scaffolds—including thiazoles, benzoacridines, and pyrazoloquinazolines—through sequential Knoevenagel condensation and cyclocondensation reactions [1]. This approach minimizes the number of different intermediates that must be sourced and inventoried, streamlining SAR exploration for antimicrobial and anticancer lead discovery programs where the chlorinated dihydronaphthalene core has demonstrated bioactivity in downstream derivatives.

Process Chemistry: High-Yield Vilsmeier Protocol

For process development and scale-up applications, utilize the 2025 Tetrahedron Letters protocol employing N,N-diisopropylformamide-POCl3 with ZnCl2 in MeCN at 80°C, which delivers 75% isolated yield at 10 mmol scale while significantly suppressing halogenated enal byproducts [2]. The validated scalability and improved purity profile reduce the cost and complexity of downstream purification, making this compound suitable for multi-gram to kilogram procurement where batch consistency and impurity control are critical.

NorA Efflux Pump Inhibitor Development

Source 1-chloro-3,4-dihydronaphthalene-2-carbaldehyde as the essential precursor for synthesizing 3-(1-chloro-3,4-dihydronaphthalen-2-yl)acrylic acid derivatives with demonstrated NorA efflux pump inhibitory activity (MEC 1.56 μg/mL against SA-1199B) [3]. The chloro substituent is required for binding pocket interaction; non-chlorinated analogs lack this activity, making the chlorinated scaffold non-substitutable for research programs targeting efflux-mediated fluoroquinolone resistance in Staphylococcus aureus.

High-Purity Procurement for Multi-Step Syntheses

For sensitive applications including Knoevenagel condensations, palladium-catalyzed cross-couplings, and multi-step heterocycle assembly, procure the compound at ≥98% purity with batch-specific QC documentation (NMR, HPLC, GC-MS) from suppliers such as Fluorochem (98% GC-MS) or AKSci (99% min) . This higher purity grade reduces the risk of failed or low-yielding reactions attributable to uncharacterized impurities—a critical consideration for laboratories where failed synthetic steps incur substantial time and material costs.

Application
Selection Property
Validation Focus
Heterocyclic library synthesis
Dual activation (chloro + aldehyde) scaffold diversity
Scaffold family access verification
Scalable Vilsmeier synthesis
High-yield protocol compatibility
Yield and purity consistency at scale
Efflux pump inhibitor research
Chloro-substituted dihydronaphthalene scaffold
NorA binding and MEC confirmation
Multi-step heterocycle assembly
High purity (≥98%) with batch QC
Impurity profiling and reaction robustness

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
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